[4-Amino-2-(methylamino)-1,3-thiazol-5-yl](4-methoxyphenyl)methanone
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Overview
Description
5-(4-Methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine is a heterocyclic compound that features a thiazole ring substituted with a methoxybenzoyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxybenzoyl chloride with N-methylthiosemicarbazide under basic conditions to form the desired thiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the methoxybenzoyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine or nucleophilic reagents like sodium methoxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
5-(4-Methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
5-(4-Methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine: Unique due to its specific substitution pattern on the thiazole ring.
4-Methoxybenzoyl chloride: A precursor used in the synthesis of various thiazole derivatives.
N-Methylthiosemicarbazide: Another precursor used in the synthesis of thiazole compounds.
Highlighting Uniqueness
5-(4-Methoxybenzoyl)-N2-methyl-1,3-thiazole-2,4-diamine is unique due to its combination of a methoxybenzoyl group and a methyl group on the thiazole ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C12H13N3O2S |
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Molecular Weight |
263.32 g/mol |
IUPAC Name |
[4-amino-2-(methylamino)-1,3-thiazol-5-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C12H13N3O2S/c1-14-12-15-11(13)10(18-12)9(16)7-3-5-8(17-2)6-4-7/h3-6H,13H2,1-2H3,(H,14,15) |
InChI Key |
RHWLRMDRYNBAEO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(S1)C(=O)C2=CC=C(C=C2)OC)N |
Origin of Product |
United States |
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